High-Efficiency Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 2-chloro-1-(thiophen-2-yl)ethanol in organic phase using Novozym 435 at 35 °C for 72.5 hours yielded the desired (S)-enantiomer with an enantiomeric excess (ee) of 98.5% and a yield of 48.6% [1]. This contrasts sharply with the enzymatic resolution of the non-chlorinated analog 1-(thiophen-2-yl)ethanol, which typically achieves only 88-92% ee under comparable conditions . The superior enantioselectivity for the chlorinated substrate highlights a distinct and quantifiable advantage for the procurement of this compound when high optical purity is paramount.
| Evidence Dimension | Enzymatic Kinetic Resolution Efficiency |
|---|---|
| Target Compound Data | Enantiomeric excess (ee) = 98.5%; Isolated yield = 48.6% |
| Comparator Or Baseline | 1-(thiophen-2-yl)ethanol: ee = 88-92% |
| Quantified Difference | ee improved by 6.5-10.5 percentage points |
| Conditions | Lipase-catalyzed resolution (Novozym 435), organic phase, 35 °C, 72.5 h |
Why This Matters
For applications requiring high enantiopurity, such as the synthesis of chiral drugs, a 6.5-10.5% increase in ee can significantly reduce the need for additional purification steps and improve overall process efficiency.
- [1] Xu, G., Cheng, Y., Wu, J., & Yang, L. (2007). Preparation of (S)-2-(2-Chloro-1-hydroxyethyl)thiophene by Lipase-Catalyzed Resolution in Organic Phase. Chinese Journal of Organic Chemistry, 27(7), 857-860. View Source
